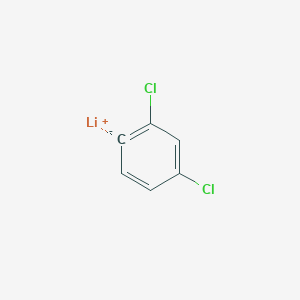
Benzyl 2-(methoxyimino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(methoxyimino)butanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are widely used in various applications, including perfumes and flavoring agents . This particular compound has a unique structure that makes it interesting for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for preparing esters, including Benzyl 2-(methoxyimino)butanoate, is through nucleophilic acyl substitution. This involves reacting an acid chloride with an alcohol under acidic or basic conditions . Another method involves the reaction of carboxylic acids with alcohols, although this is less common due to the need for specific conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using acid chlorides and alcohols. The reaction conditions are carefully controlled to ensure high yield and purity. Catalysts may be used to speed up the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-(methoxyimino)butanoate undergoes several types of chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to an alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Substitution: Nucleophiles such as Grignard reagents.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl 2-(methoxyimino)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including fungicidal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of perfumes, flavoring agents, and other commercial products.
Mécanisme D'action
The mechanism of action of Benzyl 2-(methoxyimino)butanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects . The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl butanoate: Another ester with a similar structure but different functional groups.
Ethyl acetate: A common ester used in various applications.
Isopropyl butanoate: Similar in structure but with different alkyl groups.
Uniqueness
Benzyl 2-(methoxyimino)butanoate is unique due to its specific functional groups and structure, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
112214-33-2 |
|---|---|
Formule moléculaire |
C12H15NO3 |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
benzyl 2-methoxyiminobutanoate |
InChI |
InChI=1S/C12H15NO3/c1-3-11(13-15-2)12(14)16-9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
Clé InChI |
FKHJHNZGGVHZGA-UHFFFAOYSA-N |
SMILES canonique |
CCC(=NOC)C(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14304732.png)
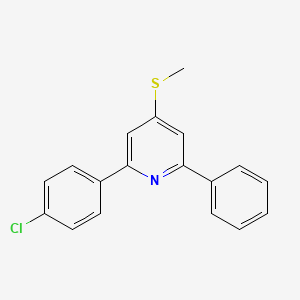
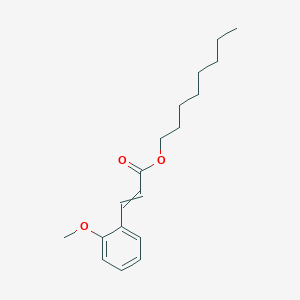
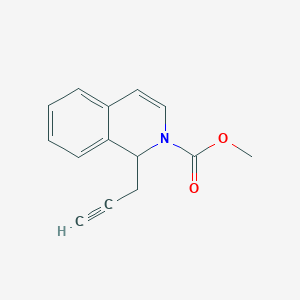
![(5S,5aR)-5-(2-aminoethoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B14304759.png)
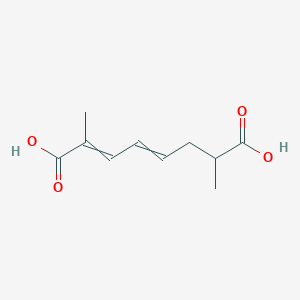
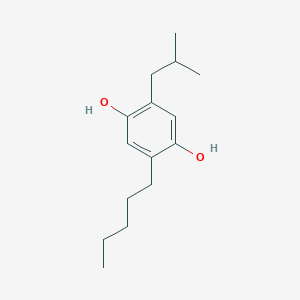
![Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide](/img/structure/B14304771.png)
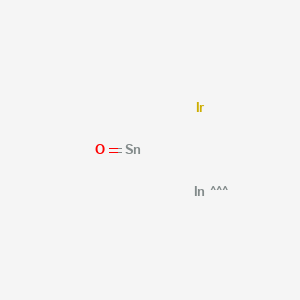
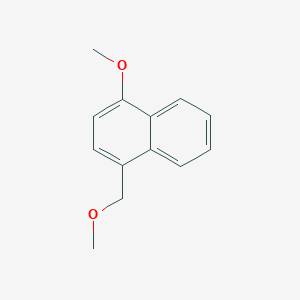
![6-Fluoro-8,8-dimethoxy-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14304791.png)
![Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate](/img/structure/B14304798.png)
